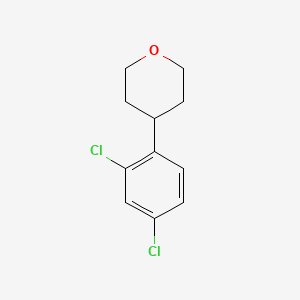

4-(2,4-Dichlorophenyl)oxane

Description

Significance of Oxane Scaffolds in Organic and Heterocyclic Chemistry Research

The oxane ring, a six-membered heterocycle with one oxygen atom, is a foundational scaffold in organic chemistry. hmdb.ca Previously known as tetrahydropyran (B127337), this structure is a core component of numerous natural products, including many carbohydrates and alkaloids. nist.govhmdb.ca Its significance in research stems from several key attributes. The oxane ring provides a stable, non-planar framework that allows for precise three-dimensional positioning of functional groups. sigmaaldrich.com This stereochemical control is crucial in fields like medicinal chemistry, where the specific spatial arrangement of atoms can dictate a molecule's biological activity. molport.commolport.com

The rigid structure of bicyclic systems containing the oxane scaffold, such as the 8-oxabicyclo[3.2.1]octane core, has been leveraged to control the outcomes of chemical reactions, facilitating asymmetric synthesis. molport.com The oxygen atom in the oxane ring can act as a hydrogen-bond acceptor, influencing solubility and how the molecule interacts with biological targets. sigmaaldrich.com Furthermore, the saturated, sp³-rich nature of the oxane scaffold is a desirable feature in modern drug discovery, as it helps to improve physicochemical properties compared to flat, aromatic systems. sigmaaldrich.com

Role of Dichlorophenyl Moieties in Modulating Chemical Properties and Reactivity within Organic Frameworks

The attachment of a dichlorophenyl group to an organic molecule significantly alters its characteristics. sigmaaldrich.com The two chlorine atoms are strongly electronegative, which means they pull electron density away from the phenyl ring. This electronic effect modifies the reactivity of the compound. For example, the presence of two chlorine atoms on the phenyl group can enhance the electrophilicity of the molecule. libretexts.org This makes the dichlorophenyl moiety a useful component in various chemical reactions, including those used to form carbon-nitrogen bonds, which are fundamental in pharmaceutical chemistry. sigmaaldrich.com

Additionally, the chlorine atoms increase the molecule's lipophilicity, or its "fat-solubility". sigmaaldrich.com This property affects how a compound behaves in different solvents and its ability to cross biological membranes. The specific 2,4-dichloro substitution pattern creates a distinct electronic and steric profile that influences its interactions and can enhance its stability and target selectivity. sigmaaldrich.com This has made dichlorophenyl compounds important building blocks in the development of pharmaceuticals and agrochemicals. sigmaaldrich.comchemeo.com

Overview of Research Trajectories for Aryl-Substituted Cyclic Ethers

Research involving aryl-substituted cyclic ethers, the class to which 4-(2,4-Dichlorophenyl)oxane belongs, is focused on several key areas. A major trajectory is the development of new and efficient synthetic methods to create these complex molecules, including stereoselective techniques that yield specific 3D arrangements. ontosight.ai The synthesis of related heterocyclic systems is an area of great interest in organic chemistry due to their wide range of biological and pharmacological properties.

Scientists are also investigating the structure-activity relationships of these compounds, exploring how different substituents on the aromatic ring affect their biological and chemical properties. molport.com The unique, rigid three-dimensional structure provided by the combination of an oxane ring and a phenyl group makes these scaffolds valuable in drug design. molport.com The goal is to create molecules with improved metabolic stability and potency for potential therapeutic applications. sigmaaldrich.com While detailed research findings on the specific compound this compound are not widely available in public literature, data for closely related derivatives are accessible. These derivatives are often used as intermediates in the synthesis of more complex molecules for various research applications.

Data for this compound Derivatives

While specific experimental data for this compound is limited, information for its closely related derivatives, which share the same core structure, is available from chemical suppliers and research databases. The following tables provide data on these derivatives, illustrating the properties of this family of compounds.

Table 1: Physicochemical Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound-4-carboxylic acid | 1152567-67-3 | C₁₂H₁₂Cl₂O₃ | 275.13 molport.com |

| This compound-4-carbonitrile | 1152566-71-6 | C₁₂H₁₁Cl₂NO | Not specified |

| N-[3-(carbamoylamino)phenyl]-4-(2,4-dichlorophenyl)oxane-4-carboxamide | Not specified | C₁₉H₁₉Cl₂N₃O₃ | 408.28 libretexts.org |

Table 2: IUPAC and InChI Identifiers for this compound Derivatives

| Compound Name | IUPAC Name | InChI Key |

|---|---|---|

| This compound-4-carboxylic acid | 4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid molport.com | XFQPNIVUNWVKAI-UHFFFAOYSA-N molport.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2O |

|---|---|

Molecular Weight |

231.11 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)oxane |

InChI |

InChI=1S/C11H12Cl2O/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 |

InChI Key |

JKWDGOOVKJSUMT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,4 Dichlorophenyl Oxane and Analogous Oxane Derivatives

Strategies for Oxane Ring Construction via Cyclization Reactions

The formation of the six-membered oxane ring is a cornerstone of synthesizing this class of compounds. Various cyclization strategies have been developed, each offering distinct advantages concerning substrate scope, reaction conditions, and stereochemical control.

Acid-catalyzed cyclization is a fundamental method for forming cyclic ethers from 1,n-diols or other suitable hydroxyalkyl precursors. nih.gov In the context of oxane synthesis, this typically involves the cyclodehydration of a 1,5-diol or the cyclization of an unsaturated alcohol. The reaction proceeds via protonation of a hydroxyl group, which then departs as water to generate a carbocation intermediate. The remaining hydroxyl group on the alkyl chain acts as an intramolecular nucleophile, attacking the carbocation to close the ring. researchgate.net Alternatively, in the case of alkenyloxiranes, protonation can lead to a concerted ring-opening and cyclization process. researchgate.net Various acids, including mineral acids, organic acids, and solid acid catalysts like heteropoly acids, can be employed to promote this transformation. nih.gov

The mechanism can be initiated by protonating a precursor, which leads to the elimination of a leaving group (like methanol (B129727) from an acetal) to form an oxonium ion. wuxiapptec.com The subsequent intramolecular nucleophilic attack by a part of the molecule, such as a phenyl ring, leads to the formation of the cyclic structure. wuxiapptec.com The choice of acid catalyst can significantly influence the reaction's efficiency and selectivity. nih.gov

| Catalyst Type | Example | Application | Reference |

| Heteropoly Acid | H₃PW₁₂O₄₀ | Cyclodehydration of pentane-1,5-diol to tetrahydropyran (B127337) | nih.gov |

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Catalytic cycloaromatization in a cation-stabilizing solvent | beilstein-journals.org |

| Polyprotic Acid | Polyphosphoric acid (PPA) | Catalyzed cyclization of acetal (B89532) substrates | wuxiapptec.com |

Ring-Closing Metathesis (RCM) has become a powerful and versatile tool for the synthesis of unsaturated cyclic compounds, including oxacycles. lmu.eduwikipedia.org This reaction utilizes transition metal catalysts, most notably ruthenium-based complexes like Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor. lmu.eduorganic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium toward the cyclic product. wikipedia.orgorganic-chemistry.org RCM is valued for its high functional group tolerance, allowing for the synthesis of complex molecular architectures that contain ethers, alcohols, amides, and epoxides. wikipedia.org This method can be applied to create a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgrsc.org

The general mechanism involves the formation of a metallacyclobutane intermediate, which undergoes cycloreversion to yield the final product. organic-chemistry.org The choice of catalyst generation (e.g., 1st or 2nd Generation Grubbs' catalyst) can impact reaction efficiency and substrate scope. organic-chemistry.org

| Catalyst | Key Feature | Typical Application | Reference |

| Grubbs' Catalyst (1st Gen) | Ruthenium-based catalyst | General RCM for various ring sizes | rsc.org |

| Grubbs' Catalyst (2nd Gen) | Higher activity, broader substrate scope | Synthesis of highly substituted or sterically hindered olefins | organic-chemistry.org |

| Schrock's Catalyst | Molybdenum-based catalyst | Highly selective and efficient for certain substrates | lmu.edu |

The formation of the oxane ring can be effectively achieved through intramolecular nucleophilic substitution reactions. This strategy involves a precursor molecule containing both a nucleophile (typically a hydroxyl group) and a leaving group separated by an appropriate carbon chain. youtube.com The reaction can proceed through either an Sₙ1 or Sₙ2 pathway. In an Sₙ2 process, the alkoxide, formed by deprotonating the hydroxyl group, attacks the carbon bearing the leaving group from the backside, resulting in ring closure with an inversion of stereochemistry. youtube.com For an Sₙ1 pathway, the leaving group departs first to form a carbocation, which is then trapped by the intramolecular hydroxyl nucleophile. youtube.com The favorability of ring closure is influenced by thermodynamic factors related to the stability of the resulting ring and entropic effects associated with the probability of the reactive ends of the molecule encountering each other. youtube.com

Controlling the stereochemistry of substituents on the oxane ring is crucial for synthesizing specific isomers of biologically active molecules. Stereoselective and enantioselective methods aim to produce a single desired stereoisomer with high purity. rsc.orgnih.gov This can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. scispace.com Lewis acid-catalyzed reactions, for instance, can promote cyclizations that yield substituted oxanes with excellent diastereoselectivities. nih.govnih.gov Enantioselective synthesis can also be achieved through methods like iridium-catalyzed C–H alkylation of lactams, which can be converted to chiral 4-substituted γ-amino acids, demonstrating a pathway to enantiomerically enriched building blocks. rsc.org Similarly, chiral Brønsted acids can catalyze the enantioselective desymmetrization of substituted oxetanes to form larger chiral heterocyclic systems. nih.gov

Installation of the Dichlorophenyl Substituent at the 4-Position

Once the oxane scaffold is available, or as part of a convergent strategy, the 2,4-dichlorophenyl group must be attached at the C-4 position. Modern cross-coupling reactions are the premier methods for forging such aryl-alkyl C-C bonds.

Palladium-catalyzed cross-coupling reactions are state-of-the-art methods for forming carbon-carbon bonds and are widely used to attach aryl groups to aliphatic rings. rsc.orgnih.gov Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools for this purpose. researchgate.netacs.org To synthesize 4-(2,4-dichlorophenyl)oxane, a typical strategy would involve coupling an organometallic derivative of the oxane ring at the 4-position (e.g., a 4-boronic acid or 4-stannane derivative) with a 2,4-dichloro-substituted aryl halide. Conversely, a 4-halo-oxane could be coupled with a (2,4-dichlorophenyl)boronic acid. researchgate.net These reactions are prized for their functional group tolerance and the development of highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, which allow the reactions to proceed under mild conditions and with low catalyst loadings. acs.orgrsc.org

| Coupling Reaction | Oxane Reagent | Aryl Reagent | Catalyst System (Example) | Reference |

| Suzuki-Miyaura | Oxane-4-boronic acid | 1-halo-2,4-dichlorobenzene | Pd(OAc)₂, PPh₃ | acs.org |

| Stille | 4-(Tributylstannyl)oxane | 1-halo-2,4-dichlorobenzene | Pd(OAc)₂ | acs.org |

| Negishi | 4-Zinco-oxane halide | 1-halo-2,4-dichlorobenzene | Pd(0) catalyst | acs.org |

| Aryl Sulfonate Coupling | Oxane-4-boronic acid | 2,4-Dichlorophenyl mesylate | Pd(OAc)₂ / NMe₂-CM-Phos | rsc.org |

Nucleophilic Addition or Substitution Strategies Involving Dichlorophenyl Reagents

A primary and effective method for creating the crucial carbon-carbon bond between the dichlorophenyl moiety and the oxane ring is through nucleophilic addition utilizing an organometallic reagent. The Grignard reaction is a classic and powerful tool for this purpose. libretexts.org

The key reagent in this approach is 2,4-dichlorophenylmagnesium bromide, a Grignard reagent prepared by reacting 2,4-dichlorobromobenzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This organomagnesium compound features a nucleophilic carbon atom, which readily attacks electrophilic centers, most notably the carbonyl carbon of ketones and aldehydes. libretexts.org

For the synthesis of the target scaffold, this Grignard reagent is reacted with a suitable oxane-based electrophile, such as tetrahydropyran-4-one. The nucleophilic carbon of the 2,4-dichlorophenylmagnesium bromide adds to the carbonyl carbon of tetrahydropyran-4-one. This reaction proceeds via a nucleophilic addition mechanism, and subsequent acidic workup yields the tertiary alcohol, 4-(2,4-dichlorophenyl)tetrahydropyran-4-ol. This intermediate is a direct precursor to the title compound and its derivatives. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the reagent's reactivity. The general scheme for this key bond-forming reaction is a cornerstone in the synthesis of 4-aryl-oxane structures.

Table 1: Grignard Reaction for Synthesis of 4-Aryl-4-hydroxy-oxane Precursor

| Entry | Aryl Halide | Carbonyl Substrate | Product |

| 1 | 2,4-Dichlorobromobenzene | Tetrahydropyran-4-one | 4-(2,4-Dichlorophenyl)tetrahydropyran-4-ol |

| 2 | Bromobenzene | Tetrahydropyran-4-one | 4-Phenyltetrahydropyran-4-ol |

| 3 | 4-Methoxybromobenzene | Tetrahydropyran-4-one | 4-(4-Methoxyphenyl)tetrahydropyran-4-ol |

This table illustrates the versatility of the Grignard reaction in synthesizing various 4-aryl-oxane precursors.

Functional Group Interconversions on the Oxane Ring and Dichlorophenyl Moiety

Once the basic 4-aryl-oxane skeleton is assembled, further chemical modifications can be performed through functional group interconversions (FGIs). These transformations are vital for accessing a diverse range of derivatives, including the title compound, by altering existing functional groups on either the oxane ring or the dichlorophenyl moiety.

To obtain the final compound, this compound, from the tertiary alcohol precursor (4-(2,4-dichlorophenyl)tetrahydropyran-4-ol), a reduction of the hydroxyl group is necessary. This type of deoxygenation can be challenging but can be accomplished via a two-step procedure involving conversion of the hydroxyl group into a good leaving group, followed by reductive cleavage.

Alternatively, reduction methodologies are crucial in the synthesis of the oxane ring precursors themselves. For instance, a common strategy for constructing substituted tetrahydropyrans involves the reduction of a functional group at the 4-position. A study demonstrated that a 4-tosyltetrahydropyran derivative can be effectively reduced to the corresponding tetrahydropyran using sodium borohydride (B1222165) in dimethyl sulfoxide. thieme-connect.com This showcases a method where a functional group, introduced to facilitate other transformations, is subsequently removed via reduction to yield the simpler oxane framework.

The 4-position of the oxane ring is a hub for various functionalization reactions. The tertiary alcohol obtained from the Grignard reaction can be a starting point for oxidation reactions. While tertiary alcohols are generally resistant to oxidation without C-C bond cleavage, derivatives such as this compound-4-carboxylic acid have been synthesized, indicating that oxidative pathways exist to convert a C4-substituent into a carboxylic acid. sigmaaldrich.combldpharm.com This acid can then be further derivatized, for example, through amide coupling reactions to form compounds like N-[3-(carbamoylamino)phenyl]-4-(2,4-dichlorophenyl)oxane-4-carboxamide. molport.com

Substitution reactions provide another powerful avenue for diversification. By first introducing a good leaving group at the C4 position, such as a tosylate, subsequent nucleophilic substitution can introduce a wide array of functionalities. Research has shown that 4-O-tosyltetrahydropyrans can undergo substitution with nucleophiles like iodide and azide. thieme-connect.com The reaction with sodium azide, for instance, proceeds with an inversion of configuration at the C4 center, providing stereochemical control. thieme-connect.com Similarly, the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile under acidic conditions, can be used to synthesize 4-amido-substituted tetrahydropyrans. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for developing efficient, scalable, and selective synthetic routes. Key parameters for optimization include the choice of catalyst, solvent, base, and temperature.

For syntheses involving the construction of the tetrahydropyran ring, the catalyst system is paramount. For example, the use of niobium(V) chloride (20 mol%) has been shown to be highly effective in catalyzing the coupling of aldehydes with 3-buten-1-ol (B139374) to rapidly and efficiently afford 4-chlorotetrahydropyran (B167756) derivatives in excellent yields (89-95%). organic-chemistry.org This method represents a significant improvement over traditional acid-catalyzed Prins cyclizations, which often require harsh conditions and longer reaction times. organic-chemistry.org Nickel-catalyzed intramolecular reactions have also been developed, where optimization of the ligand, reducing agent (e.g., zinc powder), and solvent is crucial for achieving good yields. thieme-connect.comthieme-connect.com

In reactions involving base, a systematic exploration of different bases can lead to significant improvements in yield. In one study focused on synthesizing chromene derivatives, triethylamine (B128534) (TEA) was identified as the most effective base compared to others. organic-chemistry.org The choice of solvent is also a critical factor. For the preparation of Grignard reagents from less reactive aryl chlorides, using tetrahydropyran (THP) as the solvent has been shown to produce near-quantitative yields, overcoming issues of low reactivity and long reaction times seen with other solvents. google.com

Table 2: Optimization of a Generic Tetrahydropyran Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | H₂SO₄ (conc.) | Dichloromethane | 25 | 45 |

| 2 | p-TSA | Acetonitrile | 80 | 75 |

| 3 | NbCl₅ (20 mol%) | Dichloromethane | 0-25 | 92 |

| 4 | Ni(dppp)₂Cl₂ / Zn | Acetonitrile | 60 | 68 |

| 5 | GaBr₃ | Dichloromethane | 0-25 | 88 |

This table provides a representative summary of how catalyst and condition changes can dramatically impact the efficiency of oxane ring synthesis, based on findings from various studies. organic-chemistry.orgthieme-connect.com

Advanced Structural Elucidation and Conformational Analysis of 4 2,4 Dichlorophenyl Oxane

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods provide a wealth of information regarding the electronic structure, bonding, and atomic arrangement within a molecule. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), and Mass Spectrometry (MS) is essential for an unambiguous structural assignment of 4-(2,4-Dichlorophenyl)oxane.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons. The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), showing a characteristic splitting pattern. The proton at C5' (between the two chlorine atoms) would likely be a doublet, the proton at C6' a doublet, and the proton at C3' a doublet of doublets.

The protons on the oxane ring would appear in the upfield aliphatic region. The proton at C4 (the methine proton) would be coupled to the adjacent axial and equatorial protons at C3 and C5, resulting in a complex multiplet. The protons at C2/C6 and C3/C5 are diastereotopic and would be expected to appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to the six carbons of the dichlorophenyl ring and the three unique carbon environments in the oxane ring (C2/C6, C3/C5, and C4). The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbons bearing chlorine atoms (C2' and C4') being significantly influenced by the halogen's electronic effects. The aliphatic carbons of the oxane ring would appear further upfield, typically in the δ 30-80 ppm range.

2D NMR: To definitively assign these signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. Cross-peaks would be expected between the adjacent aromatic protons and among the coupled protons within the oxane ring (e.g., H4 with H3/H5, H3/H5 with H2/H6), confirming the connectivity. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s), for instance, linking the methine proton signal at C4 to the corresponding C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in connecting the two structural fragments of the molecule. For example, correlations would be expected from the methine proton at C4 of the oxane ring to the aromatic carbons C1', C2', and C6', confirming the substitution position on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C2/C6 | ~68.0 | ~3.9 (axial)~3.4 (equatorial) | m |

| C3/C5 | ~34.0 | ~1.8 (axial)~1.6 (equatorial) | m |

| C4 | ~42.0 | ~2.7 | m |

| C1' | ~138.0 | - | - |

| C2' | ~134.0 | - | - |

| C3' | ~127.5 | ~7.4 | dd |

| C4' | ~132.0 | - | - |

| C5' | ~129.5 | ~7.2 | d |

| C6' | ~130.0 | ~7.3 | d |

For this compound, the spectra would be dominated by vibrations characteristic of the substituted benzene (B151609) ring and the cyclic ether (oxane) moiety.

Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. ijastems.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the oxane ring's CH₂ and CH groups would appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. ijastems.org

C-O-C Stretching: The most characteristic band for the oxane ring would be the strong C-O-C asymmetric stretching vibration, expected in the 1150-1050 cm⁻¹ region. This is a key indicator of the cyclic ether functionality.

C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides produce strong bands in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹. The exact positions can provide information about the substitution pattern on the aromatic ring. ijastems.org

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1585, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1090 | Very Strong | C-O-C Asymmetric Stretch |

| ~820 | Strong | C-Cl Stretch |

| ~750 | Strong | C-Cl Stretch |

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular formula of this compound is C₁₁H₁₂Cl₂O, giving it a monoisotopic mass of approximately 230.02 Da.

The mass spectrum would be expected to show a molecular ion peak (M⁺˙) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this cluster would exhibit a characteristic pattern for a molecule containing two chlorine atoms, with peaks at m/z corresponding to [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in an approximate ratio of 9:6:1.

Fragmentation of the molecular ion would likely proceed through several pathways:

Loss of the Dichlorophenyl Group: Cleavage of the C4-C1' bond could lead to fragments corresponding to the dichlorophenyl cation or the oxane radical cation.

Cleavage of the Oxane Ring: Saturated rings can undergo fragmentation via alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) or ring-opening followed by further decomposition. libretexts.org This would lead to the loss of small neutral molecules like C₂H₄O or C₃H₆.

Aromatic Fragmentation: The dichlorophenyl fragment could lose a chlorine atom, leading to a peak at [M - Cl]⁺.

A plausible major fragmentation pathway would involve the cleavage of the bond between the phenyl ring and the oxane ring, as this would generate a relatively stable benzylic-type carbocation.

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, which are essential for a complete conformational analysis.

In the crystalline state, molecules of this compound would arrange themselves in a regular lattice held together by various non-covalent intermolecular forces.

Dipole-Dipole Interactions: The polar C-O and C-Cl bonds would create molecular dipoles, leading to electrostatic interactions that influence molecular alignment in the crystal lattice.

C-H...π Interactions: A likely and significant interaction would be the C-H...π interaction, where C-H bonds from the oxane ring of one molecule interact with the electron-rich π-system of the dichlorophenyl ring of a neighboring molecule. nih.gov This type of interaction is common in crystal engineering for organizing molecules. acs.orgresearchgate.net

Halogen Interactions: Weak interactions involving the chlorine atoms, such as C-H···Cl contacts, could also play a role in stabilizing the crystal packing. iucr.org

The absence of strong hydrogen bond donors (like O-H or N-H) means that the crystal packing would be primarily governed by the interplay of these weaker, yet collectively significant, forces.

X-ray analysis would reveal the preferred conformation of the molecule in the solid state.

Oxane Ring Conformation: The six-membered oxane (tetrahydropyran) ring is known to strongly prefer a chair conformation to minimize angle and torsional strain, similar to cyclohexane. libretexts.orgslideshare.net In this conformation, substituents can occupy either axial or equatorial positions.

Substituent Position: The bulky 2,4-dichlorophenyl group at the C4 position would be expected to preferentially occupy the more sterically favorable equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial protons at the C2 and C6 positions, which would be present if the group were in an axial orientation. youtube.com The crystal structure would likely confirm this equatorial preference, providing the most stable, lowest-energy conformation for the molecule in the solid state.

Gas-Phase and Solution-Phase Conformational Dynamics

The three-dimensional structure of this compound is not static but exists as a dynamic equilibrium of multiple conformers. Understanding the populations and energetics of these conformers in both the isolated (gas-phase) and solvated (solution-phase) states is crucial for a complete structural description. The conformational preferences are dictated by a delicate balance of steric and electronic interactions within the molecule.

Ring Puckering and Substituent Orientations of the Oxane Ring

The six-membered oxane ring in this compound, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.govchemrxiv.org This leads to two principal chair conformers, distinguished by the axial or equatorial orientation of the 4-(2,4-dichlorophenyl) substituent.

The equilibrium between the axial and equatorial conformers is a critical aspect of the molecule's structure. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions. However, in heterocyclic systems like oxane, the presence of the heteroatom can influence this preference. In the case of 4-substituted tetrahydropyrans, the conformational free energy (A-value) of a substituent is a key determinant of the equilibrium position.

In the absence of direct experimental measurement for this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), are invaluable for predicting the relative energies of the conformers. These calculations would typically involve geometry optimization of both the axial and equatorial chair forms, as well as any relevant twist-boat conformations, to determine the global minimum energy structure.

Table 1: Predicted Conformational Data for the Oxane Ring of this compound

| Conformer | Substituent Orientation | Predicted Relative Stability | Key Dihedral Angles (Predicted) |

|---|---|---|---|

| Chair 1 | Equatorial | More Stable | C2-C3-C4-C5: ~55-60° |

| Chair 2 | Axial | Less Stable | C2-C3-C4-C5: ~55-60° |

| Twist-Boat | - | Significantly Less Stable | - |

Note: The data in this table is based on general principles of conformational analysis of substituted tetrahydropyrans and is predictive in nature for this compound pending specific experimental or computational studies.

Rotational Isomerism of the Dichlorophenyl Group

The bond connecting the dichlorophenyl group to the oxane ring is a single bond, allowing for rotation of the aromatic ring. However, this rotation is not entirely free and is hindered by steric interactions between the ortho-chloro substituent and the hydrogens on the oxane ring. This restricted rotation gives rise to rotational isomers, or rotamers.

Computational studies on molecules containing a 2,4-dichlorophenyl group attached to a constrained ring system have indicated a significant energy barrier to rotation. For a conformationally constrained analogue of a pyrazole (B372694) derivative, this barrier was calculated to be approximately 20 kcal/mol, with NMR studies confirming a barrier of around 18 kcal/mol. nih.gov This high barrier suggests that at room temperature, the rotation of the 2,4-dichlorophenyl group in this compound is likely to be slow on the NMR timescale, potentially allowing for the observation of distinct rotamers.

The preferred orientation of the dichlorophenyl ring will be the one that minimizes steric clash. This is typically a conformation where the plane of the aromatic ring is perpendicular or gauche to the adjacent C-H bonds of the oxane ring. The precise dihedral angle defining the most stable rotamer would be influenced by the specific puckering of the oxane ring and whether the substituent is in an axial or equatorial position.

Table 2: Predicted Rotational Isomerism Data for the Dichlorophenyl Group

| Parameter | Predicted Value/Description |

|---|---|

| Rotational Energy Barrier | High (likely > 15 kcal/mol) |

| Stable Rotamers | Likely two stable, non-equivalent rotamers due to ortho-substitution. |

| Preferred Dihedral Angle (C3-C4-C_aryl-C_aryl) | Dependent on axial/equatorial orientation, likely to be non-planar to minimize steric interactions. |

Note: The data in this table is based on findings from analogous systems and theoretical principles. Specific values for this compound require dedicated computational or experimental investigation.

Chemical Reactivity and Mechanistic Pathways of 4 2,4 Dichlorophenyl Oxane

Reactivity of the Oxane Ring System

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered saturated ether. wikipedia.org Generally, it is a stable heterocyclic system due to the low ring strain compared to smaller cyclic ethers like oxiranes or oxetanes. However, under specific conditions, it can participate in several types of reactions.

Ring-Opening Reactions and Mechanistic Considerations

While the tetrahydropyran ring is relatively inert, its cleavage can be induced under forcing conditions or with specific reagents. For instance, reactions promoted by samarium(II) iodide (SmI2) have been shown to facilitate the ring-opening of tetrahydropyran derivatives. Such reactions often proceed via radical intermediates, where the cleavage of a C-O bond is driven by the formation of a more stable species. The mechanism is highly dependent on the substituents present on the oxane ring and the reaction conditions employed. Lewis acids can also promote the cleavage of the C-O bond, typically by coordinating to the oxygen atom and making the adjacent carbon atoms more susceptible to nucleophilic attack.

Rearrangement and Ring Expansion Pathways of Oxane Derivatives

Rearrangements involving the oxane ring are less common than for smaller, more strained rings. However, pathways can be envisaged, particularly in the context of broader synthetic strategies. For example, the synthesis of tetrahydropyrans can involve the rearrangement of other heterocyclic systems. A notable example is the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol, which proceeds through a proposed rearrangement to 2-hydroxytetrahydropyran, followed by dehydration and hydrogenation. researchgate.net Additionally, certain complex cascade reactions, such as a Mukaiyama−Michael addition followed by a 2-oxonia-Cope rearrangement, can lead to the formation of highly substituted tetrahydropyrans. acs.orgnih.gov While these are examples of THP formation, they illustrate the types of mechanistic pathways, like sigmatropic rearrangements, that could theoretically be involved in the rearrangement of oxane derivatives under suitable conditions.

Transformations Involving the Dichlorophenyl Moiety

The 2,4-dichlorophenyl group attached to the oxane ring is the primary site for many chemical transformations, particularly aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. byjus.com The substituents already present on the ring dictate the rate and regioselectivity of the reaction. The two chlorine atoms on the phenyl ring are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. youtube.comorganicchemistrytutor.com However, they are also ortho-, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (the sigma complex) through resonance. youtube.comquora.com

In the case of 4-(2,4-Dichlorophenyl)oxane, the existing substituents are two chlorine atoms and the oxane group (which can be considered an alkoxy-type substituent). The directing effects of these groups must be considered collectively.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -Cl | 2 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Cl | 4 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Oxane | 1 | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

The available positions for substitution on the 2,4-dichlorophenyl ring are 3, 5, and 6.

Position 6: This position is ortho to the oxane group and ortho to the chlorine at position 2. It is also para to the chlorine at position 4. Both chlorine atoms and the activating oxane group direct to this position.

Position 5: This position is meta to the oxane group and meta to the chlorine at position 2. It is ortho to the chlorine at position 4.

Position 3: This position is ortho to the oxane group and meta to the chlorine at position 4. It is ortho to the chlorine at position 2.

Considering the combined directing effects, the most likely position for electrophilic attack is position 6, as it is activated by all three substituents (ortho/para to all). Position 3 would be the next most likely, being ortho to two of the groups. Position 5 is the least likely, being meta to two of the groups. Steric hindrance from the adjacent oxane ring and chloro group at position 2 might also influence the outcome, potentially favoring substitution at position 6.

Common electrophilic aromatic substitution reactions include:

Nitration: (HNO₃, H₂SO₄) introduces a -NO₂ group. byjus.com

Halogenation: (e.g., Br₂, FeBr₃) introduces a halogen. byjus.commasterorganicchemistry.com

Sulfonation: (SO₃, H₂SO₄) introduces a -SO₃H group. byjus.com

Friedel-Crafts Alkylation/Acylation: (R-Cl/RCOCl, AlCl₃) introduces an alkyl or acyl group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult on simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In this compound, the two chlorine atoms are the potential leaving groups. While chlorine atoms themselves are not strongly activating in the same way a nitro group is, the presence of two such electronegative atoms makes the ring more electron-deficient and thus more susceptible to nucleophilic attack than chlorobenzene. acs.org The reaction would typically require harsh conditions, such as high temperatures and strong nucleophiles (e.g., NaOH, NaNH₂, RONa).

The substitution could occur at either position 2 or 4. The regioselectivity would be influenced by the relative stability of the Meisenheimer complex formed upon nucleophilic attack at each position. Attack at C-4 would place the negative charge on carbons that are ortho to the oxane group and the other chlorine atom, while attack at C-2 would place the charge ortho and para to the other chlorine and meta to the oxane group. Detailed analysis of the intermediate stability would be required to predict the major product.

Reactivity of Peripheral Functional Groups (if introduced via derivatization)

Functional groups could be introduced onto the this compound molecule, primarily on the aromatic ring via the electrophilic substitution reactions mentioned previously. The subsequent reactivity of the molecule would then be dictated by these new functional groups.

| Introduced Group (Example) | Reagents for Introduction | Potential Subsequent Reactions |

| Nitro (-NO₂) group | HNO₃, H₂SO₄ | Reduction to an amino group (-NH₂) using reagents like Sn/HCl or H₂/Pd. The resulting aniline (B41778) derivative can undergo a wide range of reactions, including diazotization. |

| Acyl (-COR) group | RCOCl, AlCl₃ | Reduction to an alkyl group (Clemmensen or Wolff-Kishner reduction). The carbonyl group can also undergo nucleophilic addition reactions. |

| Hydroxyl (-OH) group | (via SₙAr or other methods) | Etherification (e.g., Williamson ether synthesis), esterification, or further electrophilic substitution (the -OH group is a strong activator). nih.gov |

| Amino (-NH₂) group | (from reduction of nitro group) | Acylation to form amides, alkylation, or diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups. |

The introduction of such groups would significantly expand the synthetic utility of the parent molecule, allowing for the construction of more complex derivatives. The reactivity of these groups is well-established in organic chemistry and would follow standard mechanistic pathways. For example, an introduced hydroxyl group could be derivatized to form esters or ethers, while an amino group could be converted into an amide or used in coupling reactions. libretexts.orgresearchgate.net

Substitution Reactions involving Hydroxyl or Halogen Groupswikipedia.org

There is no available data on substitution reactions involving hydroxyl or halogen groups directly attached to the this compound structure. While general principles of electrophilic aromatic substitution on a dichlorobenzene ring exist, no specific studies on this compound have been found to provide detailed findings.

Investigations into Reaction Kinetics and Thermodynamics

No published studies on the reaction kinetics or thermodynamic properties of this compound were identified.

Due to the lack of specific research on this compound, it is not possible to provide the requested detailed research findings or data tables. Any attempt to do so would involve speculation based on the reactivity of dissimilar molecules and would not meet the standards of scientific accuracy.

Theoretical and Computational Investigations of 4 2,4 Dichlorophenyl Oxane

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-(2,4-Dichlorophenyl)oxane, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with a geometry optimization. researchgate.netnih.gov This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. The output includes precise bond lengths, bond angles, and dihedral angles. For instance, in a study on a different dichlorophenyl derivative, DFT calculations were able to predict geometric parameters that were in good agreement with experimental data from X-ray diffraction. acs.org The optimized geometry is the foundation for calculating all other molecular properties.

Table 1: Illustrative Geometrical Parameters Calculated by DFT for a Representative Dichlorophenyl Compound (Note: This data is for a structurally similar compound and is presented to illustrate typical DFT output.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl (ortho) | 1.745 | C-C-Cl | 119.5 |

| C-Cl (para) | 1.741 | C-C-C | 120.1 |

| C-O (oxane) | 1.432 | C-O-C | 111.8 |

| C-C (phenyl) | 1.395 | H-C-H | 109.4 |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. semanticscholar.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. llu.lv For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. Typically, in such aromatic compounds, the HOMO is located over the electron-rich phenyl ring, while the LUMO may also be distributed over the aromatic system. boisestate.edu The energy gap would quantify its stability; for example, studies on other dichlorophenyl compounds show energy gaps that classify them as relatively stable molecules. semanticscholar.org

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: This data is illustrative and not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. mdpi.com It transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs. The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-deficient regions, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions.

An MEP analysis of this compound would highlight the reactive sites. The most negative potential would likely be localized around the electronegative oxygen atom of the oxane ring and the chlorine atoms, making these sites potential targets for electrophiles. semanticscholar.org Positive potential would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors or reactants in a chemical synthesis. mdpi.com

Calculation of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.

Vibrational Frequencies: DFT methods can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. nih.gov These calculated frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. A potential energy distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretch, C=C bend). nih.gov For complex molecules, theoretical calculations are often necessary to make unambiguous assignments of the observed spectral bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com The calculated shifts are usually referenced against a standard compound like Tetramethylsilane (TMS). acs.org Comparing the computed chemical shifts with experimental data helps to confirm the molecular structure and assign the signals in the experimental NMR spectrum. researchgate.net

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Dichlorophenyl Moiety (Note: Calculated frequencies are often scaled to better match experimental values.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3085 | 3080 | Phenyl ring C-H stretching |

| C=C stretch (aromatic) | 1590 | 1588 | Phenyl ring skeletal vibration |

| C-O-C stretch (ether) | 1125 | 1120 | Asymmetric stretch of oxane |

| C-Cl stretch | 780 | 775 | C-Cl stretching vibration |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the behavior of larger systems or to simulate molecular motion over time.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to model the potential energy of a molecule. It is computationally less expensive than QM, allowing for the study of larger molecules and conformational analysis. While not used for electronic properties, it is effective for determining stable conformations and geometries.

Molecular Dynamics (MD): MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes, such as conformational changes or the interaction of a molecule with its environment (e.g., a solvent or a biological membrane). An MD simulation of this compound in a solvent like water could reveal its solvation properties and preferred conformational states in a dynamic environment. These simulations provide a "movie" of molecular motion, offering insights into flexibility and intermolecular interactions that are not available from static quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For this compound, this involves determining the preferred orientation of the 2,4-dichlorophenyl substituent relative to the oxane ring and the intrinsic geometry of the oxane ring itself.

The oxane ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of a bulky substituent at the C4 position can influence this preference. Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of the molecule. nih.gov These calculations can identify stable conformers—specifically, whether the 2,4-dichlorophenyl group preferentially occupies an axial or equatorial position.

Studies on similar substituted tetrahydropyran (B127337) systems reveal that the stability of a conformer is a balance of various factors, including steric hindrance and anomeric effects. acs.orgacs.org For this compound, a key analysis would involve calculating the energy difference between the axial and equatorial conformers. The equatorial conformation is generally favored for large substituents to avoid 1,3-diaxial interactions with the ring's axial hydrogens. However, specific electronic interactions could potentially stabilize the axial form.

The energy landscape of the molecule can be visualized through potential energy surfaces or disconnectivity graphs, which map the relationships between different conformers and the energy barriers separating them. rsc.org This landscape reveals the most stable, low-energy states and the pathways for interconversion between them.

Illustrative Data Table: Predicted Conformational Energies This table illustrates the type of data generated from a computational conformational analysis. The values are hypothetical examples for this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (C3-C4-C_aryl-C_aryl) |

|---|---|---|---|

| Equatorial-Chair | 0.00 | ~95% | 45° |

| Axial-Chair | 2.50 | ~5% | 48° |

| Twist-Boat | 5.80 | <1% | - |

Intermolecular Interactions and Self-Assembly Prediction (e.g., Hirshfeld surface analysis)

The way molecules of this compound interact with each other in a condensed phase (e.g., a crystal) governs its macroscopic properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.govnih.gov This method maps the electron distribution of a molecule within a crystal lattice to identify close contacts between neighboring molecules.

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

Cl···H/H···Cl contacts: These are significant dipole-dipole interactions or weak hydrogen bonds that play a major role in the packing of chlorinated organic molecules. nih.goviucr.org

C···H/H···C contacts: These interactions are also important contributors to crystal stability. iucr.org

O···H/H···O contacts: The oxygen atom of the oxane ring can act as a hydrogen bond acceptor, leading to these crucial interactions. nih.gov

Illustrative Data Table: Hirshfeld Surface Interaction Contributions This table shows representative data obtained from Hirshfeld analysis of similar chlorinated aromatic compounds, illustrating what might be expected for this compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Typical Distance Range (Å) |

|---|---|---|

| H···H | 45% | > 2.4 |

| Cl···H | 20% | 2.6 - 3.0 |

| C···H | 18% | 2.7 - 3.1 |

| O···H | 8% | 2.2 - 2.6 |

| Other | 9% | Variable |

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity (purely chemical context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their activity. nih.gov In a purely chemical context, "activity" can refer to reactivity, stability, or other chemical properties, rather than biological effects. A QSAR study for this compound and its analogues would aim to predict their chemical reactivity based on computed molecular descriptors.

The process involves several key steps:

Dataset Assembly: A series of structurally related substituted oxanes or dichlorophenyl compounds with known chemical reactivity data (e.g., reaction rates, equilibrium constants) would be compiled. biorxiv.org

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that links a subset of the most relevant descriptors to the observed chemical reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used. researchgate.net This approach generates 3D fields around the aligned molecules to represent their steric and electrostatic properties. The resulting models can produce contour maps that visualize regions where, for example, increased steric bulk or positive electrostatic potential would enhance or diminish chemical reactivity. researchgate.net Such studies could help in designing related compounds with tailored chemical properties.

Illustrative Data Table: Components of a QSAR Study for Chemical Reactivity This table outlines the typical components and examples relevant to a QSAR study in a chemical context.

| QSAR Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable (Activity) | The chemical property to be predicted. | Rate constant of a specific reaction (e.g., oxidation). |

| Independent Variables (Descriptors) | Calculated structural or physicochemical properties. | HOMO Energy, Molecular Electrostatic Potential, Steric Fields (CoMFA). |

| Statistical Method | Algorithm used to create the correlation model. | Partial Least Squares (PLS), k-Nearest Neighbor (kNN). nih.gov |

| Validation Metrics | Statistics used to assess model quality. | Squared correlation coefficient (r²), Cross-validated q², Predicted r² (pred_r²). nih.gov |

Advanced Analytical Methodologies for Research on 4 2,4 Dichlorophenyl Oxane

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of 4-(2,4-Dichlorophenyl)oxane, enabling both the assessment of its purity and the real-time monitoring of its synthesis. These methods separate the target compound from impurities, starting materials, and byproducts, while the mass spectrometer provides definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical application, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. cromlab-instruments.es The column, often a low-polarity phase like one similar to 5% diphenyl/95% dimethyl polysiloxane, separates components based on their boiling points and interactions with the stationary phase. cromlab-instruments.es As components elute, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for identification. For chlorinated compounds, GC-MS is particularly powerful as it allows for the monitoring of specific ions, including the characteristic isotopic pattern of chlorine, to confirm the presence of the target analyte. epa.govepa.gov For reaction monitoring, aliquots can be taken from the reaction mixture over time to track the consumption of reactants and the formation of this compound, allowing for precise optimization of reaction conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), serves as a complementary technique, especially for less volatile impurities or potential degradation products. epa.gov This method separates compounds in a liquid mobile phase that passes through a packed column. actylislab.com Reversed-phase chromatography is commonly employed for compounds of this nature. rsc.org The eluent from the LC column is directed to a mass spectrometer, often using an electrospray ionization (ESI) source. LC-MS/MS adds another layer of specificity by selecting a precursor ion of the target compound, fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. epa.gov

Below is a table summarizing typical parameters that could be adapted for the analysis of this compound.

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Column | Capillary column (e.g., TG-5SilMS, 30 m x 0.25 mm, 0.25 µm film) cromlab-instruments.esepa.gov | Reversed-phase C18 column (e.g., 4.6 x 7.5 mm, 3.5 µm) epa.gov |

| Injection Mode | Splitless cromlab-instruments.es | Autosampler injection |

| Oven Program | Temperature gradient (e.g., 80°C hold, ramp to 320°C) epa.gov | Isocratic or gradient elution |

| Carrier/Mobile Phase | Helium epa.gov | Acetonitrile/Water with modifiers (e.g., acetic acid) epa.gov |

| Ionization Mode | Electron Impact (EI) epa.gov | Negative-ion Electrospray (ESI) epa.gov |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic m/z values epa.gov | Multiple Reaction Monitoring (MRM) of parent-daughter ion transitions epa.gov |

Advanced Spectroscopic Methods for Mixture Analysis (e.g., NMR-based metabolomics principles applied to synthetic mixtures)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. When principles from NMR-based metabolomics are applied to synthetic chemistry, it allows for the rapid and non-destructive analysis of complex reaction mixtures without prior separation. nih.govnih.gov This approach provides a comprehensive snapshot of all NMR-active components, enabling the identification of reactants, intermediates, products, and byproducts simultaneously. mdpi.commdpi.com

For a synthetic mixture containing this compound, a simple one-dimensional (1D) ¹H NMR spectrum can provide an overview of the main compounds present. frontiersin.org Each compound in the mixture will have a unique set of signals, and the integration of these signals can be used for relative quantification. frontiersin.org However, significant signal overlap can occur in complex mixtures. frontiersin.org

To overcome this, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed. These techniques disperse signals into a second dimension, resolving overlap and providing crucial information about the connectivity of atoms within the molecules present in the mixture. frontiersin.org This allows for the confident assignment of signals to specific structures, even for low-concentration impurities that might be missed by other methods. nih.gov By comparing the NMR profile of the reaction mixture to spectra of the pure starting materials and the desired product, one can identify unexpected side products and gain a deeper understanding of the reaction mechanism.

The table below illustrates how different NMR signals could be used to distinguish this compound from a common precursor, 2,4-Dichlorophenol (B122985), within a synthetic mixture.

| Compound | Key Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Rationale for Distinction |

|---|---|---|---|

| 2,4-Dichlorophenol | Phenolic -OH | ~5.5 chemicalbook.com | Presence of a broad singlet for the hydroxyl proton, which disappears upon D₂O exchange. |

| This compound | Oxane Ring Protons (adjacent to oxygen) | ~3.5 - 4.5 | Appearance of new signals in the aliphatic ether region, corresponding to the oxane ring protons. |

| Both Compounds | Aromatic Protons | ~6.9 - 7.4 chemicalbook.com | The aromatic region will show overlapping signals, but the specific splitting patterns and shifts will differ slightly due to the different substituent (-OH vs. -O-oxane). |

X-ray Powder Diffraction for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a critical analytical technique for the solid-state characterization of crystalline materials. improvedpharma.com It is used to identify the specific crystalline form (polymorph) of a compound, distinguish it from amorphous material, and detect different phases within a mixture. improvedpharma.comamericanpharmaceuticalreview.com The crystalline form of an active pharmaceutical ingredient or chemical intermediate can significantly influence its physical properties, such as stability, solubility, and bioavailability. googleapis.com

In the context of this compound, XRPD analysis is essential for quality control and ensuring batch-to-batch consistency. The analysis involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles, according to Bragg's Law (nλ = 2d sinθ). creative-biostructure.com The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline structure. improvedpharma.comresearchgate.net

An amorphous form, which lacks long-range molecular order, will produce a broad, diffuse halo instead of sharp peaks. improvedpharma.com If this compound can exist in multiple polymorphic forms, each will produce a distinct XRPD pattern. americanpharmaceuticalreview.com Variable temperature and relative humidity XRPD studies can also be conducted to investigate phase transitions and the stability of different crystalline forms under various environmental conditions. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

The following table provides a hypothetical example of characteristic XRPD peaks that could be used to identify a specific crystalline form of this compound.

| Peak Number | Diffraction Angle (2θ)° | Relative Intensity (%) |

|---|---|---|

| 1 | 8.5 | 45 |

| 2 | 12.1 | 100 |

| 3 | 15.8 | 75 |

| 4 | 20.3 | 90 |

| 5 | 24.5 | 60 |

| 6 | 28.9 | 30 |

Development of Novel Analytical Probes and Detection Methods

While standard chromatographic and spectroscopic methods are effective for laboratory analysis, there is a growing need for novel probes and sensors that offer rapid, highly sensitive, and selective detection of specific chemical compounds in various matrices. Research into new detection methods for compounds structurally related to this compound, such as 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), highlights several promising strategies that could be adapted.

Electrochemical Sensors: These devices measure changes in electrical properties when the target analyte interacts with a chemically modified electrode. For instance, a sensor using a poly(eosin Y)/hydroxylated multi-walled carbon nanotubes modified electrode has been developed for the quantitative determination of 2,4-DCP. nih.gov Such methods are advantageous due to their simplicity, high sensitivity, low cost, and potential for real-time monitoring. nih.gov A similar sensor could be designed with a recognition element tailored for the specific structure of this compound.

Fluorescent Probes: These are molecules designed to exhibit a change in their fluorescence properties (e.g., turning on, shifting color, or quenching) upon binding to a specific analyte. Novel fluorescent probes have been synthesized for detecting various reactive oxygen species and other small molecules. researchgate.netnih.gov A probe for this compound could be developed based on a specific chemical reaction or a host-guest interaction that triggers a measurable optical response.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. dntb.gov.ua An ultrasensitive sensor for 2,4-D was developed using an o-phenylenediamine (B120857) based molecularly imprinted polymer. bohrium.com By using this compound as the template during polymerization, a highly selective MIP could be created for its specific recognition and preconcentration from complex samples, which can then be coupled with various detection techniques. dntb.gov.ua

This table compares the potential performance characteristics of these novel detection approaches.

| Detection Method | Principle of Operation | Potential Advantages | Example Limit of Detection (for related compounds) |

|---|---|---|---|

| Electrochemical Sensor | Measures changes in current/potential upon analyte interaction with a modified electrode. nih.gov | High sensitivity, low cost, portability, real-time analysis. nih.gov | Micromolar (µM) range nih.gov |

| Fluorescent Probe | Analyte binding or reaction causes a change in fluorescence emission. researchgate.net | High sensitivity, suitable for bio-imaging applications. researchgate.net | Nanomolar (nM) to Micromolar (µM) range researchgate.net |

| Molecularly Imprinted Polymer (MIP) Sensor | Highly selective recognition and binding in polymer cavities templated with the analyte. dntb.gov.uabohrium.com | Exceptional selectivity, robustness, reusability. bohrium.com | Picomolar (pM) range bohrium.com |

Exploration of Derivatives, Analogs, and Structure Reactivity Relationships Chemical Context

Systematic Synthesis of Analogs with Varied Substituents on the Oxane Ring and Dichlorophenyl Group

The synthesis of analogs of 4-(2,4-Dichlorophenyl)oxane can be systematically approached by introducing a variety of substituents at different positions on both the oxane ring and the dichlorophenyl moiety. These modifications are crucial for establishing structure-reactivity relationships.

Substitution on the Dichlorophenyl Group:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for modifying the aromatic ring. Starting with a borylated derivative of this compound, various aryl, heteroaryl, or alkyl groups can be introduced. For instance, the benzophenone imine of (4-pinacolylborono)phenylalanine ethyl ester has been shown to undergo Suzuki-Miyaura coupling reactions with organic halides and triflates, providing a pathway to 4-substituted phenylalanine derivatives. scispace.com This methodology can be adapted to introduce diverse functionalities onto the dichlorophenyl ring of the parent compound.

Substitution on the Oxane Ring:

Introducing substituents directly onto the tetrahydropyran (B127337) (oxane) ring often involves multi-step synthetic sequences. One common strategy is the ring-expansion of smaller, functionalized heterocycles. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated furans can lead to highly functionalized dihydro-2H-pyran derivatives, which can then be further modified and reduced to the desired substituted tetrahydropyran. nih.gov Additionally, methods like the oxonium-ene cyclization reaction provide efficient routes to 2,3-dihydropyrans and 4-methylenetetrahydropyrans from aldehydes and substituted homoallyl alcohols, which can serve as precursors to more complex analogs. researchgate.net

The following table summarizes some synthetic approaches to introduce substituents on the core structure:

| Target Modification | Synthetic Strategy | Key Precursors |

| Varied substituents on the dichlorophenyl ring | Suzuki-Miyaura cross-coupling | Borylated this compound, various organic halides/triflates |

| Alkyl/functional groups on the oxane ring | Ring-expansion of cyclopropanated furans | Monocyclopropanated furans |

| Methylene or substituted groups at C4 of the oxane ring | Oxonium-ene cyclization | Aldehydes, substituted homoallyl alcohols |

Investigation of the Impact of Halogen Substitution Patterns (e.g., 2,4-dichloro vs. 3,4-dichloro) on Chemical Properties

The electronic effects of substituents on an aromatic ring can be understood through their inductive and resonance contributions. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). In the 2,4-dichloro isomer, the inductive effects of both chlorine atoms are pronounced, leading to a more electron-deficient aromatic ring compared to the 3,4-dichloro isomer. This difference in electron density can impact the reactivity of the phenyl ring in electrophilic aromatic substitution reactions and also influence the acidity of any proximal functional groups.

Steric hindrance also plays a crucial role. The chlorine atom at the C2 position in the 2,4-dichloro isomer is ortho to the point of attachment of the oxane ring. This proximity can sterically hinder reactions at the C1 position of the phenyl ring and may also influence the rotational freedom around the C-C bond connecting the two rings. In contrast, the 3,4-dichloro isomer presents less steric hindrance in the immediate vicinity of the oxane linkage.

The following table highlights the key differences in properties expected from the two isomers:

| Property | 2,4-Dichlorophenyl Derivative | 3,4-Dichlorophenyl Derivative | Rationale |

| Electron Density of Phenyl Ring | Lower | Higher | Stronger combined inductive effect of chlorine atoms in the 2,4-positions. |

| Reactivity in Electrophilic Aromatic Substitution | Lower | Higher | A more electron-deficient ring is less susceptible to attack by electrophiles. |

| Steric Hindrance at the Ring-Oxane Linkage | Higher | Lower | The ortho-substituent in the 2,4-isomer creates more steric crowding. |

| Acidity of Proximal Protons | Potentially Higher | Potentially Lower | The stronger electron-withdrawing nature of the 2,4-dichloro group can increase the acidity of nearby C-H bonds. |

Modulating Ring Size and Heteroatom Identity in Related Cyclic Ethers

To further understand the structure-reactivity relationships, it is informative to synthesize and study analogs where the oxane ring is replaced with other cyclic ethers of varying sizes or where the oxygen atom is substituted with another heteroatom like sulfur or nitrogen.

Ring Size Modulation:

The synthesis of four-membered (oxetane) and five-membered (tetrahydrofuran) ring analogs can be achieved through various cyclization strategies. For instance, the synthesis of oxetanes often involves intramolecular Williamson ether synthesis from appropriately substituted 1,3-diols. utexas.edu These smaller rings introduce significant ring strain, which can dramatically alter the reactivity of the molecule, making the ring more susceptible to opening under certain conditions.

Heteroatom Identity Modulation:

Replacing the oxygen atom in the oxane ring with sulfur to form a thiane or with nitrogen to form a piperidine introduces significant changes in the chemical properties of the molecule. Sulfur is less electronegative and larger than oxygen, which affects bond angles, bond lengths, and the nucleophilicity of the heteroatom. Nitrogen, being a trivalent atom, can be further substituted, allowing for the introduction of a wide range of functional groups.

The synthesis of 4-(2,4-dichlorophenyl)piperidine derivatives has been reported, often involving multi-step sequences starting from commercially available piperidine precursors or through cyclization reactions. nih.govrasayanjournal.co.in Similarly, sulfur-containing heterocycles can be synthesized through various methods, including the reaction of appropriate dihaloalkanes with sodium sulfide or by employing specialized cyclization reactions. openmedicinalchemistryjournal.commdpi.com

The following table provides a comparative overview of these analogs:

| Analog | Ring Size | Heteroatom | Key Property Differences from Oxane Analog |

| 4-(2,4-Dichlorophenyl)oxetane | 4 | Oxygen | Increased ring strain, higher reactivity towards ring-opening. |

| 4-(2,4-Dichlorophenyl)tetrahydrofuran | 5 | Oxygen | Different ring conformation and bond angles. |

| 4-(2,4-Dichlorophenyl)thiane | 6 | Sulfur | Lower electronegativity, different bond lengths and angles, potential for oxidation at sulfur. |

| 4-(2,4-Dichlorophenyl)piperidine | 6 | Nitrogen | Basic character, ability to be N-substituted, different hydrogen bonding capabilities. |

Mechanistic Insights into the Influence of Structural Modifications on Reaction Pathways and Selectivity

Structural modifications to this compound and its analogs provide a platform to study how steric and electronic effects influence reaction mechanisms and selectivity.

Nucleophilic Aromatic Substitution (SNA r):

The electron-deficient nature of the dichlorophenyl ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by strongly electron-withdrawing groups. The rate of such reactions is influenced by the nature of the nucleophile, the leaving group, and the substitution pattern on the aromatic ring. rsc.orgnih.govresearchgate.net For instance, the presence of a nitro group ortho or para to a halogen greatly facilitates SNA r reactions. While the chlorine atoms in this compound are not as activating as a nitro group, their electron-withdrawing nature still plays a role in the reactivity of the ring.

Influence of Substituents on Reaction Pathways:

The introduction of substituents on the oxane ring can influence the stereochemical outcome of reactions at or near the ring. The conformational preferences of the tetrahydropyran ring (chair-like conformations are generally favored) and the steric bulk of the substituents can direct the approach of reagents, leading to diastereoselective transformations.

Furthermore, the nature of the heteroatom in the six-membered ring can dictate the reaction pathway. For example, the sulfur atom in a thiane analog can be selectively oxidized to a sulfoxide or a sulfone, introducing new functional groups and altering the electronic properties of the ring. The nitrogen atom in a piperidine analog can act as a nucleophile or a base, participating in a variety of reactions that are not possible with the oxane analog.